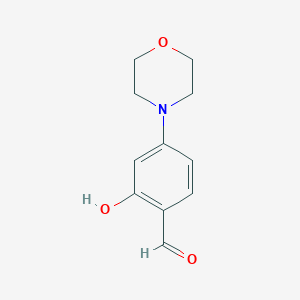

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Descripción general

Descripción

DNA-PK inhibitor IV is an inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of 400 nM for the DNA-PK-dependent phosphorylation of a p53 peptide substrate. It also inhibits the phosphatidylinositol 3-kinase (PI3K) isoforms p110β, p110δ, and p110γ (IC50s = 2.8, 5.1, and 37 nM, respectively) but not p110α (IC50 = ~10 µM) or class II PI3Ks, PI4Kβ, ATM, ATR, mTOR, CK2, or GRK2 (IC50s = >50 µM). It enhances radiation-induced cytotoxicity of HCT116 cells when used at a concentration of 100 µM.

Mecanismo De Acción

Target of Action

It has been shown to have significant antimicrobial activity .

Mode of Action

2-Hydroxy-4-Morpholinobenzaldehyde exhibits its antimicrobial activity through a non-bactericidal manner. It shows concentration-dependent biofilm inhibition . This suggests that the compound interacts with its targets, possibly microbial cells, and induces changes that inhibit the formation of biofilms.

Biochemical Pathways

It has been shown to inhibit the production of virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances, as well as swimming and swarming motility . This suggests that the compound may interfere with the biochemical pathways involved in the production of these factors.

Pharmacokinetics

It is known that the compound has a molecular weight of 20723 g/mol , which may influence its bioavailability.

Result of Action

The action of 2-Hydroxy-4-Morpholinobenzaldehyde results in the inhibition of biofilm formation and the production of virulence factors . This leads to a decrease in the microbial virulence and an increase in the susceptibility of the microbes to antimicrobial agents.

Action Environment

It is known that the compound has a boiling point of 40130 °C and should be stored at temperatures between 10°C - 25°C . These factors may influence the compound’s action and stability.

Actividad Biológica

2-Hydroxy-4-morpholin-4-yl-benzaldehyde, with the chemical formula CHNO and a molecular weight of approximately 205.23 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, neuropharmacological implications, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a hydroxyl group and a morpholine moiety attached to a benzaldehyde structure. Its unique structural properties suggest potential applications in medicinal chemistry and material science. The lack of documented information regarding its specific mechanism of action necessitates further research to elucidate its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties against several pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Moderate efficacy |

| Staphylococcus aureus | Moderate efficacy |

| Candida albicans | Moderate efficacy |

These findings highlight the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings.

Neuropharmacological Implications

Preliminary studies suggest that this compound may play a role in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its interaction with enzymes related to neurodegenerative diseases has been a focus of research, indicating potential therapeutic applications in neuropharmacology. A study reported an IC value of 400 nM for its activity against DNA-dependent protein kinase, suggesting significant implications for cancer therapy as well .

Case Studies

- Anticancer Research : In a study examining the cytotoxic effects on acute myeloid leukemia (AML) cells, compounds similar to this compound demonstrated significant antiproliferative activity. The study indicated that the compound could induce DNA damage in actively replicating cells, making it a candidate for further development in cancer therapy .

- Neuroprotective Studies : Another investigation assessed the binding affinity of this compound with various neurodegenerative disease-related targets. The findings suggested that this compound might interact effectively with certain enzymes implicated in neurodegeneration, although detailed mechanisms remain to be elucidated .

Summary of Biological Activities

The following table summarizes the biological activities attributed to this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, and C. albicans |

| Neuropharmacological | Potential applications in Alzheimer's and schizophrenia treatment |

| Anticancer | Induces DNA damage in AML cells; IC = 400 nM against DNA-dependent protein kinase |

Propiedades

IUPAC Name |

2-hydroxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQSTNLPIFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431174 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-07-1 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.